
6-Chlor-8-hydroxychinolin
Übersicht
Beschreibung
6-chloroquinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications This compound is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 8th position on the quinoline ring
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
6-Chloroquinolin-8-ol and its analogs have been investigated for their anticancer properties. The compound acts through various mechanisms, including inducing apoptosis in cancer cells and inhibiting key enzymes involved in cancer progression.
Case Studies
A notable study reported the synthesis of several 8-hydroxyquinoline derivatives, including 6-chloroquinolin-8-ol, which exhibited low IC50 values against different cancer cell lines. The compounds were effective in inducing apoptosis and showed potential as novel anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its mechanism involves inhibiting critical enzymes in bacteria and fungi.
Inhibition of Methionine Aminopeptidase (MetAP)
6-Chloroquinolin-8-ol analogs have been identified as potent inhibitors of MetAP, an enzyme crucial for protein maturation in bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus. In vitro studies indicated that these compounds exhibit selective inhibition against bacterial MetAPs while sparing human enzymes, making them promising candidates for treating infectious diseases .
Metal Chelation and Neuroprotection
The chelation properties of 6-chloroquinolin-8-ol extend to neuroprotective applications. The compound's ability to bind metal ions is beneficial in addressing neurodegenerative diseases linked to metal imbalances.
Role in Neurodegenerative Diseases
Research indicates that 6-chloroquinolin-8-ol can restore metal homeostasis, potentially preventing or mitigating conditions such as Alzheimer's disease and Parkinson's disease. By chelating excess metal ions, the compound may help alleviate oxidative stress associated with these disorders .
Data Table: Summary of Applications
Wirkmechanismus
Target of Action
6-Chloro-8-hydroxyquinoline, a derivative of 8-hydroxyquinoline (8-HQ), primarily targets metal ions, forming four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions play crucial roles in various biological processes, making them important targets for this compound .
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 6-Chloro-8-hydroxyquinoline makes it a good monoprotic bidentate chelating agent . This allows it to form complexes with metal ions, altering their normal biological functions.
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-8-hydroxyquinoline are largely dependent on the specific metal ions it targets. For example, copper complexes of 8-HQ derivatives have been proposed to elicit toxic intracellular copper accumulation and trigger apoptotic cancer cell death through several possible pathways . .
Pharmacokinetics
It’s known that 8-hq derivatives generally have good water solubility , which could potentially impact their bioavailability and pharmacokinetics
Result of Action
The result of 6-Chloro-8-hydroxyquinoline’s action is largely dependent on the specific cells and metal ions it interacts with. In cancer cells, for example, it has been suggested that 8-HQ derivatives can induce growth inhibition and apoptosis in a concentration-dependent manner . .
Action Environment
The action, efficacy, and stability of 6-Chloro-8-hydroxyquinoline can be influenced by various environmental factors. For instance, the presence of specific metal ions in the cellular environment can impact the compound’s ability to form complexes and exert its effects . Additionally, factors such as pH and the presence of other molecules can potentially influence the compound’s stability and activity .
Biochemische Analyse
Biochemical Properties
6-Chloro-8-hydroxyquinoline plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. This chelation property allows it to form stable complexes with metal ions such as copper, zinc, and iron . These metal complexes can interact with various enzymes and proteins, influencing their activity. For instance, 6-Chloro-8-hydroxyquinoline has been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells . Additionally, it can interact with metalloproteins, altering their function and stability .
Cellular Effects
6-Chloro-8-hydroxyquinoline exerts various effects on different cell types and cellular processes. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells by targeting the ubiquitin-proteasome system . This compound also affects cell signaling pathways, such as the NF-κB pathway, leading to changes in gene expression and cellular metabolism . Furthermore, 6-Chloro-8-hydroxyquinoline can disrupt mitochondrial function, leading to the generation of reactive oxygen species and subsequent cell death .
Molecular Mechanism
The molecular mechanism of 6-Chloro-8-hydroxyquinoline involves its ability to chelate metal ions and form stable complexes. These complexes can inhibit the activity of various enzymes, such as proteasomes, by binding to their active sites . This inhibition leads to the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells. Additionally, 6-Chloro-8-hydroxyquinoline can modulate gene expression by affecting transcription factors and signaling pathways, such as NF-κB . The compound’s ability to generate reactive oxygen species further contributes to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-8-hydroxyquinoline can vary over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of metal ions . Long-term exposure to 6-Chloro-8-hydroxyquinoline has been shown to induce sustained inhibition of proteasome activity and continuous accumulation of ubiquitinated proteins, leading to prolonged apoptosis in cancer cells . Additionally, the compound’s ability to generate reactive oxygen species can result in long-term oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 6-Chloro-8-hydroxyquinoline in animal models are dose-dependent. At low doses, the compound can inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, 6-Chloro-8-hydroxyquinoline can lead to adverse effects, such as neurotoxicity and hepatotoxicity . The threshold for these toxic effects varies depending on the animal model and the route of administration .
Metabolic Pathways
6-Chloro-8-hydroxyquinoline is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can further interact with cellular proteins and enzymes, influencing metabolic flux and metabolite levels . Additionally, 6-Chloro-8-hydroxyquinoline can affect the activity of metalloproteins, altering their function and stability .
Transport and Distribution
The transport and distribution of 6-Chloro-8-hydroxyquinoline within cells and tissues are influenced by its ability to chelate metal ions and form stable complexes . The compound can be transported across cell membranes via metal ion transporters and accumulate in specific cellular compartments . Additionally, 6-Chloro-8-hydroxyquinoline can bind to cellular proteins, affecting its localization and distribution within cells .
Subcellular Localization
6-Chloro-8-hydroxyquinoline exhibits specific subcellular localization, primarily due to its interactions with metal ions and cellular proteins . The compound can localize to the mitochondria, where it disrupts mitochondrial function and generates reactive oxygen species . Additionally, 6-Chloro-8-hydroxyquinoline can accumulate in the nucleus, affecting gene expression and transcriptional activity . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride or thionyl chloride under controlled conditions . Another method involves the use of hydrochloric acid and hydrogen peroxide to achieve chlorination .
Industrial Production Methods: Industrial production of 6-chloroquinolin-8-ol often employs large-scale chlorination processes. For instance, a method described in a patent involves mixing 8-hydroxyquinoline with hydrochloric acid and protonic acid, followed by the gradual addition of aqueous hydrogen peroxide solution . The reaction mixture is then purified to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-chloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: The parent compound, known for its chelating properties and wide range of applications.
5-Chloro-8-hydroxyquinoline: Another chlorinated derivative with similar properties but different reactivity and applications.
8-Mercaptoquinoline: A thiol analogue with distinct biological activities.
Uniqueness of 6-chloroquinolin-8-ol: 6-chloroquinolin-8-ol is unique due to the presence of the chlorine atom at the 6th position, which enhances its reactivity and biological activity compared to other derivatives. This structural modification allows for specific interactions with metal ions and biological targets, making it a valuable compound in various research and industrial applications .
Biologische Aktivität
6-Chloroquinolin-8-ol, also known as cloxyquin, is a derivative of the 8-hydroxyquinoline family, which has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, anticancer, and antimalarial properties, making it a subject of interest in medicinal chemistry and pharmacology.
1. Chemical Structure and Properties
6-Chloroquinolin-8-ol possesses a quinoline core with a hydroxyl group at the 8-position and a chlorine atom at the 6-position. This structural arrangement is crucial for its biological activity, as it influences the compound's interaction with biological targets.
2. Antimicrobial Activity
Research indicates that 6-chloroquinolin-8-ol demonstrates broad-spectrum antimicrobial activity:
- Antibacterial Activity : Studies have shown that cloxyquin exhibits potent antibacterial effects against various strains of bacteria, including Mycobacterium tuberculosis. It was effective against both mono- and multidrug-resistant strains, suggesting a unique mechanism of action that may involve iron chelation, depriving bacteria of essential nutrients .
- Antifungal Activity : The compound also displays antifungal properties, which can be attributed to its ability to disrupt fungal cell membranes and inhibit growth .
3. Anticancer Activity
The anticancer potential of 6-chloroquinolin-8-ol has been explored in several studies:
- Mechanism of Action : Its efficacy against cancer cells is believed to be linked to its ability to induce apoptosis and inhibit cell proliferation. For instance, studies have reported that derivatives of 8-hydroxyquinoline can target various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells .
- Case Studies : In vitro assays have shown that certain derivatives exhibit IC50 values below 50 μM against these cancer cell lines, indicating strong cytotoxic activity. For example, one derivative demonstrated an IC50 of 11.92 μM against MCF-7 cells .
4. Antimalarial Activity
6-Chloroquinolin-8-ol has also been studied for its antimalarial properties:
- Efficacy Against Plasmodium : Compounds related to cloxyquin have shown moderate to high antimalarial activity with IC50 values less than 50 μM in vitro. The presence of specific substituents on the quinoline ring enhances this activity .
5. Structure-Activity Relationships (SAR)
The biological activity of 6-chloroquinolin-8-ol can be significantly influenced by its structural modifications:
Compound | Substituent | Biological Activity | IC50 (µM) |
---|---|---|---|
Cloxiquin | -Cl | Antibacterial | - |
Cloxiquin | -OCH3 | Anticancer | <50 |
Cloxiquin | -NO2 | Antiviral | - |
This table summarizes key findings from various studies that highlight how different substituents affect the biological efficacy of derivatives based on the 8-hydroxyquinoline structure.
6. Conclusion
The biological activity of 6-chloroquinolin-8-ol is multifaceted, encompassing antimicrobial, anticancer, and antimalarial effects. Its unique structural features contribute to its ability to interact with various biological targets effectively. Continued research into this compound and its derivatives may yield novel therapeutic agents with improved efficacy and reduced toxicity.
Eigenschaften
IUPAC Name |
6-chloroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKDOLPRGYKULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327641 | |
Record name | 6-CHLORO-8-HYDROXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5622-06-0 | |
Record name | 6-CHLORO-8-HYDROXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.